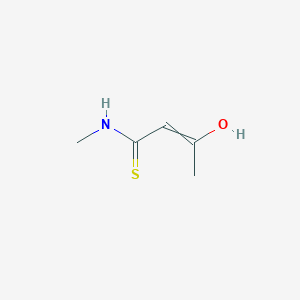
3-hydroxy-N-methylbut-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-methylbut-2-enethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methylbut-2-enethioamide can be achieved through the hydroxymethylation of 3-aryl-2-cyanoprop-2-enethioamides using an aqueous alcoholic solution of formaldehyde . This reaction typically involves the condensation of 2-cyanoethanethioamide with aldehydes to form 3-aryl-2-cyanoprop-2-enethioamides, which are then hydroxymethylated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-N-methylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-methylbut-2-enethioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-hydroxy-N-methylbut-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. This property is utilized in the creation of sorbents for heavy metal ion removal . Additionally, its biological activity may involve interactions with enzymes or receptors, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aryl-2-cyanoprop-2-enethioamides: These compounds are structurally similar and serve as precursors in the synthesis of 3-hydroxy-N-methylbut-2-enethioamide.
4-hydroxy-3-methylbut-2-enyl phosphate: Another compound with a similar structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific thioamide group, which imparts distinct chemical properties and reactivity. Its ability to form complexes with metal ions and its potential biological activity make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H9NOS |
|---|---|
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
3-hydroxy-N-methylbut-2-enethioamide |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8) |
InChI-Schlüssel |
UIAQFEHQVKMPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=S)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
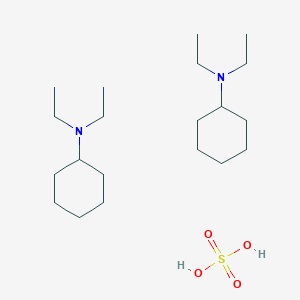
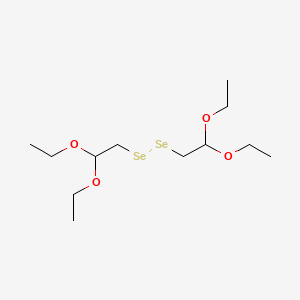

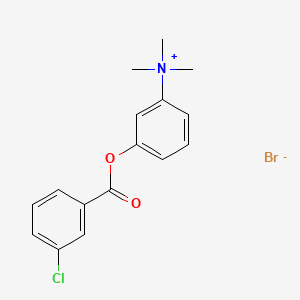
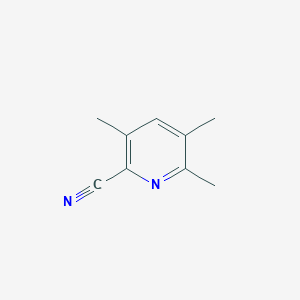
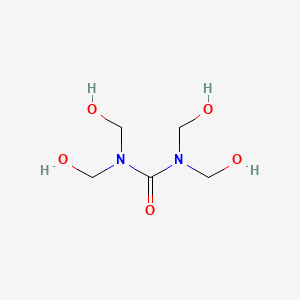
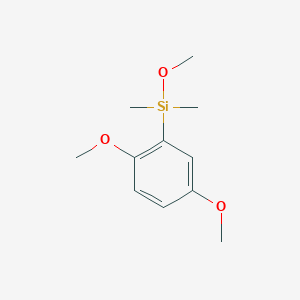

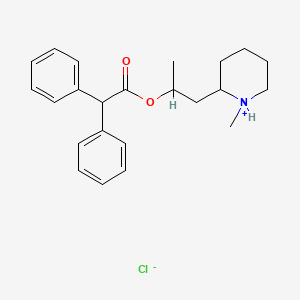
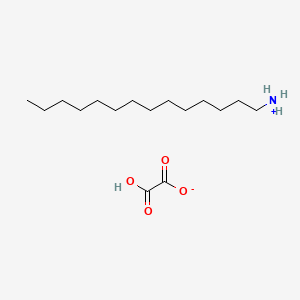
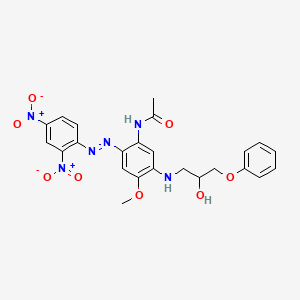
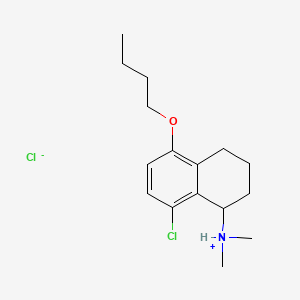
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
